molecular formula C22H14Br3N3O6 B11543792 2,4-dibromo-6-[(Z)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate

2,4-dibromo-6-[(Z)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate

Cat. No.: B11543792
M. Wt: 656.1 g/mol
InChI Key: YHHNJUBJRAYGTO-RAWMCFOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dibromo-6-[(Z)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate is a complex organic compound characterized by multiple bromine and nitro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-[(Z)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate typically involves multiple steps, starting with the bromination of a benzene derivative. The nitrophenoxy group is introduced through a nucleophilic substitution reaction, followed by the acetylation of the hydrazine group. The final step involves the formation of the hydrazinylidene linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinylidene group, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group under suitable conditions.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the hydrazinylidene group.

    Reduction: Amino derivatives of the nitrophenoxy group.

    Substitution: Hydroxyl or amino-substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-[(Z)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-dibromo-6-[(Z)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-chlorobenzoate: Similar structure but with a chlorine atom instead of a bromine atom.

    2,4-dibromo-6-[(Z)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate: Similar structure but with a fluorine atom instead of a bromine atom.

Uniqueness

The presence of multiple bromine atoms and the specific arrangement of functional groups make 2,4-dibromo-6-[(Z)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate unique

Properties

Molecular Formula

C22H14Br3N3O6

Molecular Weight

656.1 g/mol

IUPAC Name

[2,4-dibromo-6-[(Z)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C22H14Br3N3O6/c23-15-5-3-4-13(8-15)22(30)34-21-14(9-16(24)10-17(21)25)11-26-27-20(29)12-33-19-7-2-1-6-18(19)28(31)32/h1-11H,12H2,(H,27,29)/b26-11-

InChI Key

YHHNJUBJRAYGTO-RAWMCFOBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C\C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.